N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound ID: G622-0663) is a 1,8-naphthyridine derivative with a molecular formula of C₃₁H₂₆FN₃O₂ and a molecular weight of 491.57 g/mol . Key physicochemical properties include:
- logP/logD: 5.54 (indicative of high lipophilicity)
- Polar Surface Area: 49.655 Ų
- Hydrogen Bond Acceptors/Donors: 5 acceptors, 1 donor
- Stereo Chemistry: Achiral
The compound features a 4-fluorophenylmethyl substituent at the 1-position of the naphthyridine core and a 3,3-diphenylpropyl chain linked via an amide bond at the 3-position. These structural elements contribute to its unique pharmacokinetic and binding profiles, distinguishing it from other naphthyridine derivatives .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O2/c32-26-15-13-22(14-16-26)21-35-29-25(12-7-18-33-29)20-28(31(35)37)30(36)34-19-17-27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-16,18,20,27H,17,19,21H2,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXIGFOBRRFTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the 1,8-naphthyridine class of derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activities associated with this specific compound and highlights relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has shown enhanced activity when combined with existing antibiotics, suggesting a potential role as an antibiotic adjuvant.
Anticancer Properties
The anticancer potential of 1,8-naphthyridine derivatives has been extensively studied. A series of derivatives have been evaluated against multiple human tumor cell lines. Modifications at the N-1 and C-7 positions of the naphthyridine structure have been found to influence cytotoxic activity significantly. For example, certain derivatives demonstrated comparable efficacy to established chemotherapeutic agents like etoposide . The compound in focus is hypothesized to exhibit similar mechanisms due to its structural characteristics.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Some 1,8-naphthyridine derivatives have been documented to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . The specific compound may share these properties based on its structural analogies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that these compounds may interact with various biological targets including:
- Enzymatic Inhibition : Some studies have indicated that naphthyridine derivatives can inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
- Receptor Modulation : The compound may also interact with various receptor subtypes including dopamine and opioid receptors .
Case Studies and Research Findings
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that FIPOA exhibits anticonvulsant properties in animal models of epilepsy. A study published in the European Journal of Medicinal Chemistry demonstrated its effectiveness in reducing seizure frequency and severity. The underlying mechanisms are still being investigated, but initial findings suggest that FIPOA may modulate neurotransmitter systems involved in seizure activity.
Anti-inflammatory Effects
FIPOA has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain. This property positions FIPOA as a candidate for developing new anti-inflammatory drugs .
Analgesic Properties
In addition to its anti-inflammatory effects, FIPOA has been reported to possess analgesic properties. Its ability to interact with pain signaling pathways could make it a valuable compound for pain management therapies.
Cancer Research
Preliminary investigations into the anticancer potential of FIPOA have been conducted. Some studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. However, further research is necessary to fully elucidate these effects.
Case Study 1: Anticonvulsant Efficacy
A specific study aimed at evaluating the anticonvulsant efficacy of FIPOA utilized a mouse model to assess its impact on induced seizures. The results indicated a significant reduction in seizure activity compared to control groups, suggesting a promising avenue for epilepsy treatment.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on the anti-inflammatory effects of FIPOA, researchers administered the compound to rats with induced inflammation. The findings revealed a marked decrease in inflammatory markers and pain response, supporting its potential use as an anti-inflammatory medication .
Comparison with Similar Compounds
Comparison with Chlorophenyl-Substituted Analogues
Compound 5a3 : 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C₂₂H₁₅Cl₂N₃O₂, MW: 424.28 g/mol) shares the naphthyridine-carboxamide scaffold but differs in substituents:
- Substituents : 4-chlorobenzyl (1-position) and 3-chlorophenyl (amide side chain).
- Key Differences: The absence of diphenylpropyl groups reduces steric bulk compared to the target compound.
Comparison with Adamantyl-Modified Derivatives
Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (C₂₆H₃₅N₃O₂, MW: 422.54 g/mol) highlights the impact of bulky substituents:
- Substituents : A pentyl chain (1-position) and a 3,5-dimethyladamantyl group (amide side chain).
- Key Differences :
| Property | Target Compound | Compound 67 |
|---|---|---|
| Molecular Weight | 491.57 g/mol | 422.54 g/mol |
| logP | 5.54 | Not reported |
| Substituents | Diphenylpropyl | Adamantyl, pentyl |
| Synthetic Yield | Not reported | 25% |
Comparison with Morpholinomethyl and Sulfonamide Derivatives
Compound 2c: 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (C₂₁H₂₁N₃O₂, MW: 355.42 g/mol) demonstrates the role of heterocyclic modifications:
- Substituents: Morpholinomethyl (3-position) and phenyl (2-position).
- Key Differences: The morpholine group enhances solubility due to its polar nature.
Key Research Findings
- Lipophilicity : The target compound’s high logP (5.54) suggests superior membrane permeability compared to less lipophilic analogues like 2c .
- Synthetic Complexity : Derivatives with adamantyl or diphenylpropyl groups (e.g., Compound 67 and the target compound) often require multi-step synthesis, impacting scalability .
- Biological Implications : Fluorine in the target compound may confer metabolic stability over chlorinated analogues (e.g., 5a3), which are prone to dehalogenation .
Q & A
Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with 1,8-naphthyridine core functionalization. For analogous compounds, protocols include coupling substituted benzyl halides to the naphthyridine scaffold under basic conditions (e.g., K₂CO₃ in DMF) and introducing amide linkages via carbodiimide-mediated couplings (e.g., EDC/HOBt) . Yield optimization requires systematic variation of reaction parameters (temperature, solvent polarity, stoichiometry) and use of design of experiments (DoE) to minimize trial-and-error approaches. For example, microwave-assisted synthesis or sonochemical methods (e.g., 76% yield achieved for a chlorinated analog under optimized sonication) can enhance efficiency .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm aromatic proton environments (e.g., δ 9.19 ppm for naphthyridine protons, δ 5.68 ppm for CH₂-Ph groups) and absence of unreacted intermediates .
- Infrared (IR) Spectroscopy : Validate carbonyl stretches (C=O keto: ~1686 cm⁻¹; C=O amide: ~1651 cm⁻¹) and halogen signatures (C–Cl: ~737 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 423 for a dichlorinated analog) and isotopic patterns for halogens .
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., 62.28% C calc. vs. 62.21% found) to assess purity .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Enzyme Inhibition : Use fluorescence-based or radiometric assays to test kinase or protease inhibition (e.g., Pfmrk inhibitors ).
- Cellular Permeability : Employ Caco-2 or PAMPA models to evaluate membrane permeability .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target binding?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the 1,8-naphthyridine core’s electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., ATP-binding pockets in kinases). Optimize substituents (e.g., fluorophenyl groups for hydrophobic interactions) based on docking scores .
- MD Simulations : Validate binding stability over 100+ ns trajectories to prioritize candidates for synthesis .
Q. What experimental and computational strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) causing peak splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm spatial proximity of substituents .
- X-ray Crystallography : Resolve regiochemistry ambiguities (e.g., single-crystal structures of analogs with R-factors <0.07 ).
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .
Q. How can reaction engineering principles (e.g., microreactors, flow chemistry) improve scalability and sustainability of synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and reduce reaction times (e.g., 3x faster synthesis of naphthyridine analogs in microreactors) .
- Membrane Separation : Integrate solvent-resistant nanofiltration (SRNF) membranes for catalyst recycling and waste reduction .
- Process Control : Use real-time PAT (Process Analytical Technology) tools (e.g., inline IR) to monitor intermediate formation and adjust parameters dynamically .
Q. What statistical approaches are critical for optimizing reaction conditions and minimizing experimental noise?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify critical variables (e.g., temperature, catalyst loading) and interactions. For example, a 3-factor DoE reduced optimization experiments by 40% for a naphthyridine derivative .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and outputs (e.g., yield, purity) .
- Principal Component Analysis (PCA) : Deconvolute complex datasets (e.g., HPLC purity vs. reaction time) to isolate dominant factors .
Interdisciplinary Research Questions
Q. How can this compound’s pharmacokinetic (PK) profile be predicted using in silico-in vitro-in vivo extrapolation (IVIVE)?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input logP, pKa, and plasma protein binding data (experimental or predicted) to simulate absorption/distribution .
- Hepatic Clearance Prediction : Use hepatocyte microsomal stability assays coupled with CYP inhibition screening to refine IVIVE models .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Metabolic Profiling : Identify labile sites via liver microsome incubations and LC-HRMS. For fluorophenyl analogs, meta-hydroxylation is a common metabolic pathway requiring structural blocking .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .
- PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement using biomarker data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
